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Compound of Interest

Compound Name: H-GIn-OtBu.HCI
CAS No.: 39741-62-3
Cat. No.: B555481
- 7

In the intricate field of peptide and drug development, precise control over reactive functional
groups is paramount. H-GIn-OtBu.HCI, known systematically as L-Glutamine a-tert-butyl ester
hydrochloride, represents a critical building block for chemists aiming to construct complex
peptide chains. Its primary function is to provide a C-terminal glutamine residue where the
alpha-carboxyl group is temporarily masked as a tert-butyl (OtBu) ester. This protection
strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS),
preventing the carboxyl group from engaging in unwanted side reactions during the sequential
addition of amino acids to the N-terminus. The OtBu group's defining feature is its acid lability,
allowing for its removal under specific conditions that often leave other protecting groups and
the main peptide structure intact. This guide provides an in-depth examination of the chemical
properties, structure, synthesis, and analytical characterization of H-GIn-OtBu.HCI, offering
field-proven insights for researchers and drug development professionals.

Molecular Structure and Chemical Identity

H-GIn-OtBu.HClI is the hydrochloride salt of the a-tert-butyl ester of the natural amino acid L-
glutamine. The presence of the hydrochloride salt enhances the compound's stability and
crystallinity, making it easier to handle and weigh accurately.

o Key Structural Features:

o L-Stereocenter: The chiral a-carbon possesses the (S)-configuration, consistent with
naturally occurring amino acids. This stereochemistry is crucial for the biological activity of
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the final peptide.

o Free a-Amino Group (as Hydrochloride): The primary amine at the a-carbon is protonated,
forming an ammonium chloride salt (-NHs*CI~). This prevents self-polymerization and
requires neutralization in situ before its use in a coupling reaction.

o Side-Chain Amide: Glutamine's characteristic primary amide group (-CONHz) remains
unprotected. While generally stable under standard peptide coupling conditions, its
presence can sometimes lead to side reactions like dehydration to a nitrile under harsh
activation conditions.

o ao-tert-Butyl Ester: The a-carboxyl group is protected by a sterically hindered tert-butyl
group. This ester is highly resistant to basic and nucleophilic conditions but is readily
cleaved by strong acids like trifluoroacetic acid (TFA) via a carbocation-mediated
mechanism.

Caption: Chemical structure of H-GIn-OtBu.HCI.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of H-GIn-OtBu.HCI is
essential for its proper storage, handling, and application in synthesis.
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Property Value Reference(s)
CAS Number 39741-62-3 [11[2]
Molecular Formula C9H19CIN203 [3]

Molecular Weight 238.71 g/mol [3]
Appearance White crystalline solid [3]

Melting Point 149 °C (with decomposition) [3]

Soluble in water (0.3 g in 2
Solubility mL), slightly soluble in [3]
methanol.

N Store in a freezer (-20°C)
Storage Conditions ] [3]
under an inert atmosphere.

Stability Hygroscopic; sensitive to heat.  [4]

Synthesis and Purification

The synthesis of H-GIn-OtBu.HCI is a multi-step process that requires careful protection and
deprotection strategies to ensure the desired regioselectivity and yield. While numerous
proprietary methods exist, a common academic approach involves the initial protection of the
a-amino group of L-glutamine, followed by esterification of the a-carboxyl group, and
concluding with the removal of the amino-protecting group and salt formation.

Causality Behind the Synthetic Strategy

The primary challenge is the selective esterification of the a-carboxyl group in the presence of
a free a-amino group and a side-chain amide. Direct esterification under acidic conditions
would lead to a mixture of products and potential side reactions. Therefore, the a-amino group
must first be protected with a group that is stable to the esterification conditions but can be
removed orthogonally. The Boc (tert-butyloxycarbonyl) group is a suitable choice as it is
installed under basic conditions and removed by acid, which can be performed concurrently
with the final hydrochloride salt formation.
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Representative Synthetic Workflow

Step 1: N-a-Protection Gln Step 2: Esterification Gl Step 3: Deprotection & Salt Formation
(Boc:0, Base) B el el (Isobutylene, H2SOx cat.) BocSipuisl (HCI in Dioxane)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for H-GIn-OtBu.HCI.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on established chemical transformations and
should be adapted and optimized for specific laboratory conditions.

e N-a-Protection of L-Glutamine:
o Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of dioxane and water.
o Adjust the pH to 9.0-10.0 with agueous NaOH.

o Add Di-tert-butyl dicarbonate (Bocz20, 1.1 eq) portion-wise while maintaining the pH with
NaOH.

o Stir the reaction at room temperature for 4-6 hours until TLC indicates complete
consumption of the starting material.

o Acidify the aqueous solution to pH 2-3 with cold 1M HCI and extract the product (Boc-GIn-
OH) with ethyl acetate.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under reduced
pressure to yield the protected amino acid.

o a-Carboxyl Esterification:

o Dissolve Boc-GIn-OH (1.0 eq) in dichloromethane (DCM) in a pressure-rated vessel.
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[e]

Cool the solution to -10°C and add a catalytic amount of concentrated sulfuric acid
(H2S0a).

[e]

Carefully condense isobutylene gas (3-4 eq) into the vessel.

o

Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

[¢]

Carefully vent the vessel, wash the reaction mixture with saturated NaHCOs solution and
then brine.

[¢]

Dry the organic layer over NazSOa, filter, and concentrate to yield crude Boc-GIn-OtBu.

o Deprotection and Salt Formation:

[¢]

Dissolve the crude Boc-GIn-OtBu in anhydrous dioxane or ethyl acetate.

[¢]

Cool the solution in an ice bath and slowly bubble dry HCI gas through it, or add a 4M
solution of HCI in dioxane (1.5-2.0 eq).

[¢]

Stir for 2-4 hours. A precipitate of H-GIn-OtBu.HCI should form.

[e]

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
 Purification:

o The crude product can be purified by recrystallization, typically from a solvent system like
methanol/diethyl ether, to yield high-purity H-GIn-OtBu.HCI.

Analytical Characterization Profile

Rigorous analytical characterization is required to confirm the identity, purity, and structural
integrity of H-GIn-OtBu.HCI. The following is a profile of expected results from standard
analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically
recorded in D20 or DMSO-de.
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e 'H NMR (400 MHz, D20):

o 0 ~4.0-4.2 ppm (t, 1H): This triplet corresponds to the a-proton (Ca-H), coupled to the two
adjacent 3-protons.

o

0 ~2.4-2.6 ppm (t, 2H): A triplet representing the y-protons (Cy-Hz), adjacent to the side-
chain amide.

o

0 ~2.1-2.3 ppm (m, 2H): A multiplet corresponding to the -protons (C3-Hz).

[¢]

0 ~1.5 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of
the tert-butyl group.

[¢]

Note: The amine (-NHs*) and amide (-NH2) protons will exchange with D20 and are
typically not observed. In DMSO-ds, they would appear as broad signals.

e 13C NMR (100 MHz, D20):

o & ~175 ppm: Carbonyl carbon of the side-chain amide (Cd).

[e]

0 ~170 ppm: Carbonyl carbon of the tert-butyl ester (C=0).

(¢]

0 ~85 ppm: Quaternary carbon of the tert-butyl group (-C(CH3s)3).

[¢]

0 ~55 ppm: The a-carbon (Ca).

[¢]

0 ~31 ppm: The y-carbon (Cy).

[e]

0 ~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CHs)3).

o

0 ~26 ppm: The B-carbon (Cp).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule.
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (side-chain

~3400-3200 Strong, Broad ]
amide)
N-H stretching (a-ammonium, -
~3100-2800 Strong, Broad
NHs+)
] C-H stretching (tert-butyl and
~2980-2950 Medium )
alkyl chain)
C=0 stretching (tert-butyl
~1740-1725 Strong
ester)
C=0 stretching (Amide | band
~1680-1650 Strong ) )
of primary amide)
~1640-1610 Medium N-H bending (Amide Il band)
) C-H bending (asymmetric,
~1470-1450 Medium
CHs)
) C-H bending (symmetric,
~1370 Medium-Strong o
characteristic of t-Bu)
~1250-1150 Strong C-O stretching (ester linkage)

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular

weight.

o Expected Molecular lon: The analysis would be performed in positive ion mode. The

observed peak would correspond to the free amine form of the molecule [M+H]*, where M is

the free base (CoH1sN203).

o Calculated [M+H]*: 203.14 m/z

o Key Fragmentation Patterns: A characteristic fragmentation pattern in MS/MS would be the

loss of isobutylene (56 Da) from the parent ion, resulting from the cleavage of the tert-butyl
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group, yielding a fragment at m/z 147.10. Further fragmentation of the amino acid backbone
would also be observed.

Applications in Peptide Synthesis

H-GIn-OtBu.HCI is primarily used as the starting C-terminal residue in solution-phase peptide
synthesis. The tert-butyl ester provides robust protection during coupling reactions while
allowing for facile deprotection at the final stage.

Workflow: Solution-Phase Dipeptide Synthesis

This workflow illustrates the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to H-
GIn-OtBu.HCI.
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Solution-Phase Coupling Workflow

H-GIn-OtBu.HCI + Fmoc-Ala-OH

Step 1: Neutralization Step 2: Carboxyl Activation
(Base, e.g., DIPEA) (Fmoc-Ala-OH + Coupling Reagent, e.g., HBTU/HOBL)

!

/

G-Gln-OtBu (free amineD (Fmoc-Ala-Active Ester)

Step 3: Coupling Reaction
(Formation of Peptide Bond)
Gmoc-Ala-Gln-OtBD

Step 4: Work-up & Purification
(Aqueous wash, Chromatography)

Click to download full resolution via product page

Caption: Workflow for coupling H-GIn-OtBu.HCI in solution.

Experimental Protocol: Dipeptide Synthesis (Fmoc-Ala-

GIn-OtBu)
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e Neutralization: Dissolve H-GIn-OtBu.HCI (1.0 eq) in anhydrous DMF or DCM. Cool in an ice
bath and add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) dropwise to neutralize the
hydrochloride salt, forming the free amine.

e Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq), HBTU (0.98 eq), and HOBt
(1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the
carboxylic acid.

o Coupling: Add the activated Fmoc-Ala-OH solution to the neutralized H-GIn-OtBu solution.
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC or LC-
MS.

o Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric
acid solution, saturated NaHCOs solution, and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate. Purify the
resulting crude dipeptide, Fmoc-Ala-GIn-OtBu, by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling H-
GIn-OtBu.HCI.

» Hazard Identification:
o Causes skin irritation (H315).
o Causes serious eye irritation (H319).
o May cause respiratory irritation (H335).
e Handling Precautions:
o Handle in a well-ventilated area or fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.
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o Avoid breathing dust. Use dry clean-up procedures to prevent dust generation.

o Wash hands thoroughly after handling.

o Storage:

o Store in a tightly sealed container in a freezer (-20°C) to minimize degradation from
moisture and heat.[3]

o Store under an inert atmosphere (e.g., argon or nitrogen) as the compound is hygroscopic.

[3]

Conclusion

H-GIn-OtBu.HClI is an indispensable reagent in modern peptide chemistry. Its value lies in the
strategic deployment of the acid-labile tert-butyl ester for a-carboxyl protection, enabling the
controlled and efficient synthesis of glutamine-containing peptides. A thorough understanding of
its properties, from its molecular structure and physicochemical characteristics to its reactivity
and handling requirements, empowers researchers to utilize this building block effectively. The
protocols and data presented in this guide serve as a comprehensive resource for scientists
and developers, ensuring the integrity and success of their synthetic endeavors in the pursuit of
novel therapeutics and research tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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